1-(2-Pyrimidyl)-4-(3,4-Dihydroxybenzyl)piperazin
Übersicht
Beschreibung
1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a pyrimidyl group and a dihydroxybenzyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological systems.
Medicine: Investigation of its potential as a therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.
Substitution with Pyrimidyl Group: The piperazine ring can be substituted with a pyrimidyl group using nucleophilic substitution reactions.
Attachment of Dihydroxybenzyl Group: The final step involves the attachment of the dihydroxybenzyl group, which can be done through various coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The dihydroxybenzyl group can be oxidized to form quinones.
Reduction: The pyrimidyl group can be reduced under specific conditions.
Substitution: Both the pyrimidyl and dihydroxybenzyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the dihydroxybenzyl group would yield quinones, while substitution reactions could introduce various functional groups.
Wirkmechanismus
The mechanism of action of 1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Pyrimidyl)piperazine: Lacks the dihydroxybenzyl group.
4-(3,4-Dihydroxybenzyl)piperazine: Lacks the pyrimidyl group.
1-(2-Pyrimidyl)-4-benzylpiperazine: Lacks the hydroxyl groups on the benzyl ring.
Uniqueness
1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine is unique due to the presence of both the pyrimidyl and dihydroxybenzyl groups, which may confer distinct chemical and biological properties.
Biologische Aktivität
1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine, also known as Desmethylene Piribedil, is a compound with significant biological activity, particularly in the context of neuropharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₈N₄O₂
- Structural Features : The compound features a piperazine ring with substitutions that include a pyrimidine and a dihydroxybenzyl group. This structural complexity allows for various interactions with biological targets.
Dopaminergic Activity
1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine exhibits dopaminergic activity, acting as a dopamine receptor agonist. This property suggests its potential use in treating neurodegenerative disorders such as Parkinson's disease. Research indicates that it binds significantly to dopamine receptors, enhancing dopaminergic signaling which is crucial for motor control and cognitive functions.
Neuroprotective Effects
Studies have demonstrated that this compound possesses neuroprotective properties. It has been shown to prevent iron-induced lipid peroxidation in brain tissue, a process linked to neurodegenerative diseases. The antioxidant properties of the dihydroxybenzyl group contribute to its ability to mitigate oxidative stress in neuronal cells.
The mechanism by which 1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine exerts its effects involves:
- Binding Affinity : It interacts with dopamine receptors (D2 and D3), influencing various signaling pathways. Research has indicated that it engages Gi-mediated signaling without activating the mitogen-activated protein kinase (MAPK) pathway, which is typically activated by traditional dopamine receptor agonists .
- Inhibition of Protein Aggregation : There is evidence suggesting that this compound may inhibit the aggregation of misfolded proteins, a hallmark of prion diseases. In animal models, it has been shown to prolong the incubation period of prion disease when administered intraperitoneally .
In Vitro Studies
In vitro assays have demonstrated that 1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine can effectively inhibit lipid peroxidation at concentrations as low as 0.4 μM, showcasing its potency in neuroprotective applications. Additionally, it has been evaluated for its effects on cellular viability and proteasome activity in neuroblastoma cells, indicating minimal cytotoxicity while preserving essential cellular functions .
In Vivo Studies
In vivo studies highlight the compound’s potential in extending survival times in models of prion disease. For instance, treatment with this compound significantly increased the incubation period of infected mice compared to controls . These findings underscore its therapeutic promise in managing neurodegenerative conditions.
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(2-Pyrimidyl)piperazine | Contains a pyrimidine and piperazine | Lacks the dihydroxybenzyl group; different activity profile |
Desmethyl Piribedil | Similar core structure | Lacks certain substituents affecting pharmacokinetics |
1-(3-Chlorophenyl)piperazine | Substituted phenyl group | Different receptor selectivity and potency |
The unique combination of functional groups in 1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine contributes to its distinctive biological activity compared to structurally similar compounds.
Eigenschaften
IUPAC Name |
4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-13-3-2-12(10-14(13)21)11-18-6-8-19(9-7-18)15-16-4-1-5-17-15/h1-5,10,20-21H,6-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASPTNXQKINYTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)O)O)C3=NC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19971-73-4 (di-hydrochloride) | |
Record name | 1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050602501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50964845 | |
Record name | 4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50964845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50602-50-1 | |
Record name | 4-[[4-(2-Pyrimidinyl)-1-piperazinyl]methyl]-1,2-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50602-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Pyrimidyl)-4-(3,4-dihydroxybenzyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050602501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50964845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.